4-Methoxyphenylacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

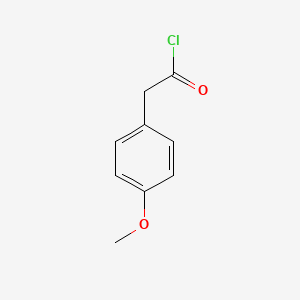

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJOONIFSVSFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196988 | |

| Record name | Benzenacetyl chloride, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4693-91-8 | |

| Record name | 4-Methoxybenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenacetyl chloride, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenacetyl chloride, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetyl chloride, 4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxyphenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-methoxyphenyl)acetyl chloride synthesis from 4-methoxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-methoxyphenyl)acetyl chloride from 4-methoxyphenylacetic acid, a critical transformation for the creation of various pharmaceutical and organic compounds. This document provides a comprehensive overview of the most common synthetic routes, detailed experimental protocols, and purification methods. All quantitative data is summarized for easy comparison, and key processes are visualized to enhance understanding.

Reaction Overview

The conversion of 4-methoxyphenylacetic acid to its corresponding acid chloride, 2-(4-methoxyphenyl)acetyl chloride, is a fundamental reaction in organic synthesis. It replaces the hydroxyl group of the carboxylic acid with a chlorine atom, thereby activating the carbonyl group for subsequent nucleophilic acyl substitution reactions. This activation is crucial for the synthesis of esters, amides, and other derivatives. The most frequently employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Experimental Protocols

Detailed methodologies for the synthesis of 2-(4-methoxyphenyl)acetyl chloride using thionyl chloride and oxalyl chloride are presented below.

Synthesis using Thionyl Chloride

This is a widely used and effective method for the preparation of acyl chlorides.

Experimental Protocol:

-

To 78 g (0.47 mole) of 4-methoxyphenylacetic acid in a reaction vessel, add 200 ml of thionyl chloride.[1]

-

Add one drop of dimethylformamide (DMF) to the mixture to catalyze the reaction.[1]

-

Heat the reaction mixture to 65°C for 4 hours.[1] The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, so it must be performed in a well-ventilated fume hood.[2]

-

After the reaction is complete, remove the excess thionyl chloride under vacuum.[1][3]

-

The crude product is then purified by vacuum distillation at 135°C to yield 2-(4-methoxyphenyl)acetyl chloride as a red oil.[1]

Synthesis using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion and the reaction can often be performed under milder conditions.

General Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, place one mole of 4-methoxyphenylacetic acid and 2 to 2.5 moles of oxalyl chloride.[4] Benzene can be used as a solvent.[4]

-

Gentle warming may be necessary to initiate the reaction, which is indicated by the evolution of gases (CO, CO₂, and HCl).[4][5]

-

The reaction proceeds spontaneously for 15-20 minutes.[4]

-

After the initial reaction, the mixture is refluxed for approximately 2 hours to ensure completion.[4]

-

Excess oxalyl chloride is removed by distillation at atmospheric pressure.[4]

-

The final product, 2-(4-methoxyphenyl)acetyl chloride, is then purified by vacuum distillation.[4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-(4-methoxyphenyl)acetyl chloride.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| 4-Methoxyphenylacetic Acid | C₉H₁₀O₃ | 166.17 | Pale yellow or off-white flakes | 104-01-8[6] |

| 2-(4-Methoxyphenyl)acetyl Chloride | C₉H₉ClO₂ | 184.62 | Liquid | 4693-91-8[7] |

Table 2: Reaction Conditions and Yields

| Reagent | Starting Material Quantity | Reagent Quantity | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Thionyl Chloride | 78 g (0.47 mole)[1] | 200 ml[1] | 1 drop DMF[1] | 65[1] | 4[1] | 88[1] |

| Oxalyl Chloride | 1 mole[4] | 2-2.5 moles[4] | None specified | Reflux[4] | ~2.5[4] | 74-90+ (general)[4] |

Purification

The primary method for purifying 2-(4-methoxyphenyl)acetyl chloride is fractional distillation under reduced pressure .[8] This technique is effective at separating the desired product from less volatile impurities, such as unreacted 4-methoxyphenylacetic acid, and more volatile impurities like residual thionyl chloride or oxalyl chloride.[8][9]

General Distillation Procedure:

-

The crude product is placed in a round-bottom flask with boiling chips or a magnetic stirrer.

-

The flask is connected to a distillation apparatus, including a condenser and a collection flask.

-

A vacuum is applied to the system to reduce the boiling point of the product and prevent decomposition.

-

The flask is heated, and the fraction that distills at the correct boiling point and pressure is collected. For 2-(4-methoxyphenyl)acetyl chloride, a reported distillation temperature is 135°C under water aspirator vacuum.[1]

Washing the crude product with aqueous solutions is generally not recommended as acyl chlorides are readily hydrolyzed back to the corresponding carboxylic acid.[8]

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction mechanism.

Caption: Experimental workflow for the synthesis of 2-(4-methoxyphenyl)acetyl chloride.

Caption: Generalized reaction mechanism for the formation of an acyl chloride.

References

- 1. Synthesis routes of 4-Methoxyphenylacetyl chloride [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]

- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 6. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C9H9ClO2 | CID 2734688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to 4-Methoxyphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetyl chloride, with the IUPAC name 2-(4-methoxyphenyl)acetyl chloride , is a pivotal chemical intermediate in the fields of pharmaceutical and fine chemical synthesis.[1][2] Its utility stems from the reactive acyl chloride group, which allows for the facile introduction of the 4-methoxyphenylacetyl moiety into a wide array of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to research and development.

Chemical Structure and Identification

The structure of this compound consists of a phenyl ring substituted with a methoxy (B1213986) group at the para (4) position and an acetyl chloride group.

Chemical Structure:

Identifiers:

-

IUPAC Name: 2-(4-methoxyphenyl)acetyl chloride[1]

-

CAS Number: 4693-91-8[1]

-

Molecular Formula: C₉H₉ClO₂[1]

-

InChI Key: CXJOONIFSVSFAD-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Liquid | [3] |

| Density | 1.208 g/mL at 25 °C | [3] |

| Boiling Point | 143 °C at 10 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) | |

| Refractive Index | 1.54 | [3] |

| ¹H NMR Spectrum | Data available on PubChem | [1] |

| IR Spectrum | Data available on PubChem | [1] |

| Raman Spectrum | Data available on PubChem | [1] |

| Purity | Typically ≥98% | |

| Sensitivity | Moisture sensitive | |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the chlorination of 4-methoxyphenylacetic acid, typically using thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 4-Methoxyphenylacetic Acid

This protocol details the conversion of 4-methoxyphenylacetic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

-

4-methoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (B151609) or other inert solvent (e.g., dichloromethane)

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenylacetic acid (e.g., 0.1 mol, 16.62 g) in anhydrous benzene (e.g., 10 mL).[3]

-

Add a catalytic amount of dimethylformamide (e.g., one drop).[4]

-

Slowly add an excess of thionyl chloride (e.g., 0.2 mol, 14.6 mL) to the solution.[3]

-

Heat the reaction mixture to reflux (around 65 °C) and maintain for 1-4 hours.[3][4] The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.[3][4]

-

The resulting residue, this compound, is often obtained in quantitative or high yield (e.g., 88%) and can be used in subsequent steps without further purification.[3][4]

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent for introducing the 4-methoxyphenylacetyl group into various molecules, primarily through nucleophilic acyl substitution reactions. Two key applications are Friedel-Crafts acylation and the formation of amides and esters.

Friedel-Crafts Acylation

This reaction involves the acylation of an aromatic ring with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone.

Materials:

-

This compound

-

Aromatic substrate (e.g., benzene, toluene)

-

Aluminum chloride (AlCl₃)

-

Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)

-

Reaction vessel with a stirrer and dropping funnel

-

Ice bath

Procedure:

-

In a reaction vessel under an inert atmosphere, suspend aluminum chloride (1.1 equivalents) in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred suspension.

-

To this mixture, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Amide and Ester Formation

This compound readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters, respectively. These reactions are fundamental in the synthesis of a wide range of biologically active molecules.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Ice bath

Procedure:

-

Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in a reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified if necessary.

Role in Drug Development and Bioactive Molecule Synthesis

This compound serves as a key building block in the synthesis of various pharmaceutical compounds and other bioactive molecules. Its incorporation can influence the pharmacological properties of the final product. Examples of its use include the synthesis of:

-

Higenamine: A cardiotonic agent found in certain plants.[3]

-

Substituted spiro[4.5]decanes [3]

-

2,5-naphthyridines [3]

-

(R)-(+)-nor-roefractine [3]

The diagram below illustrates the logical relationship of this compound as a precursor in the synthesis of more complex, biologically active molecules.

Caption: Role as a Building Block in Synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in a research and development setting. The provided protocols offer a solid foundation for the synthesis and application of this important reagent.

References

An In-depth Technical Guide to the Physical Properties of p-Methoxyphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of p-methoxyphenylacetyl chloride (4-methoxyphenylacetyl chloride), a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery activities.

Physical and Chemical Properties

p-Methoxyphenylacetyl chloride is a light yellow liquid that is sensitive to moisture.[1] It is widely used as a reagent in the synthesis of various organic compounds, including pharmaceuticals.

Table 1: Physical Properties of p-Methoxyphenylacetyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [2][3][4] |

| Molecular Weight | 184.62 g/mol | [2][3][4] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 143 °C at 10 mmHg | [1][3][5] |

| Density | 1.208 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.54 | [4][5] |

| Flash Point | >110 °C (>230 °F) | [1][4] |

| Melting Point | Not applicable (liquid at room temperature) | [1] |

| Solubility | Soluble in organic solvents such as alcohol, ether, and chloroform. Reacts with water. | [2] |

| CAS Number | 4693-91-8 | [2][3][4] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of liquid compounds like p-methoxyphenylacetyl chloride.

2.1. Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

-

A few drops of the liquid sample (p-methoxyphenylacetyl chloride) are placed into the small test tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[7][8]

-

The test tube is attached to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[8]

-

The thermometer and attached tube are immersed in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating oil.[7][8]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[6]

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[7] This temperature is recorded.

2.2. Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is filled with the liquid sample (p-methoxyphenylacetyl chloride), ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark. Any excess liquid is carefully removed.

-

The exterior of the pycnometer is dried, and its mass is accurately weighed.

-

The density is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer)

2.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Soft tissue paper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.[9]

-

The prisms of the refractometer are cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of the liquid sample (p-methoxyphenylacetyl chloride) are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked. Water from the constant temperature bath is circulated through the instrument to maintain a constant temperature (e.g., 20 °C).[10]

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the field of view.

-

If a colored band is visible at the boundary, the dispersion compensator is adjusted to obtain a sharp, achromatic boundary line.

-

The boundary line is aligned exactly with the center of the crosshairs.[9]

-

The refractive index is read directly from the instrument's scale.

Synthesis and Reactivity

p-Methoxyphenylacetyl chloride is typically synthesized from p-methoxyphenylacetic acid. Its reactivity is characteristic of acyl chlorides, making it a versatile reagent in organic synthesis.

3.1. Synthesis of p-Methoxyphenylacetyl Chloride

A common method for the synthesis of p-methoxyphenylacetyl chloride involves the reaction of p-methoxyphenylacetic acid with thionyl chloride.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, p-methoxyphenylacetic acid is dissolved in a suitable inert solvent (e.g., toluene (B28343) or dichloromethane).

-

Thionyl chloride (in excess, typically 1.5 to 2 equivalents) is added to the solution. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[11]

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of 1 to 4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases.[5][11]

-

After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation under reduced pressure.[5][11]

-

The resulting crude p-methoxyphenylacetyl chloride can be purified by vacuum distillation to yield the final product.[11]

Workflow for the Synthesis of p-Methoxyphenylacetyl Chloride

Caption: Workflow for the synthesis of p-methoxyphenylacetyl chloride.

3.2. General Reactivity of Acyl Chlorides

As an acyl chloride, p-methoxyphenylacetyl chloride undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. This high reactivity is due to the electron-withdrawing nature of both the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic, and the fact that the chloride ion is an excellent leaving group.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. phillysim.org [phillysim.org]

- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 4. scribd.com [scribd.com]

- 5. calnesis.com [calnesis.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. davjalandhar.com [davjalandhar.com]

- 11. batman.edu.tr [batman.edu.tr]

An In-depth Technical Guide to the Spectral Data of 4-Methoxyphenylacetyl Chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxyphenylacetyl chloride (CAS No: 4693-91-8), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Chemical Structure and Properties

-

Appearance: Clear light yellow liquid[4]

-

Boiling Point: 143 °C at 10 mmHg[4]

-

Density: 1.208 g/mL at 25 °C[4]

Spectral Data Summary

The following sections present the key spectral data for this compound in a structured format.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 (approx.) | d | 2H | Ar-H (ortho to -CH₂COCl) |

| 6.85 (approx.) | d | 2H | Ar-H (ortho to -OCH₃) |

| 4.10 (approx.) | s | 2H | -CH ₂COCl |

| 3.78 (approx.) | s | 3H | -OCH ₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.0 (approx.) | C =O (acyl chloride) |

| 159.5 (approx.) | Ar-C -OCH₃ |

| 130.5 (approx.) | Ar-C H (ortho to -CH₂COCl) |

| 126.0 (approx.) | Ar-C -CH₂COCl |

| 114.5 (approx.) | Ar-C H (ortho to -OCH₃) |

| 55.0 (approx.) | -OC H₃ |

| 50.0 (approx.) | -C H₂COCl |

Note: ¹³C NMR data for this specific compound is less commonly reported in detail in public databases but can be predicted based on the structure and data from similar compounds.

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is characterized by a strong carbonyl absorption at a high frequency, which is typical for acyl chlorides.[5]

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch (acyl chloride) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1510 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (aryl ether) |

| ~830 | Strong | C-H bend (para-disubstituted benzene) |

| ~700 | Medium | C-Cl stretch |

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Adduct | Predicted CCS (Ų) |

| 185.03639 | [M+H]⁺ | 134.1 |

| 207.01833 | [M+Na]⁺ | 143.3 |

| 183.02183 | [M-H]⁻ | 138.0 |

| 202.06293 | [M+NH₄]⁺ | 155.1 |

| 222.99227 | [M+K]⁺ | 140.3 |

| 167.02637 | [M+H-H₂O]⁺ | 129.6 |

| 229.02731 | [M+HCOO]⁻ | 153.9 |

| 243.04296 | [M+CH₃COO]⁻ | 180.3 |

| 205.00378 | [M+Na-2H]⁻ | 140.1 |

| 184.02856 | [M]⁺ | 138.0 |

| 184.02966 | [M]⁻ | 138.0 |

Data sourced from predicted values on PubChemLite.[6] A prominent peak in the mass spectrum is often observed corresponding to the formation of the acylium ion (M-Cl)⁺.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[7]

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, which is commonly used for nonpolar organic compounds).[7][8]

-

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[7]

-

Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[7]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Wipe the outside of the NMR tube with a lint-free tissue and ethanol (B145695) before inserting it into the spectrometer's spinner turbine.[7]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

-

Sample Preparation (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

-

Data Acquisition:

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, C-Cl, aromatic C=C).

-

Compare the obtained spectrum with reference spectra from databases for confirmation.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low micrograms per microliter range.[9]

-

Ensure the sample is as clean as possible to avoid contamination of the mass spectrometer.[9]

-

Centrifuge the sample to remove any particulates.[9]

-

-

Instrument Setup and Data Acquisition:

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule.[10]

-

Introduce the sample into the mass spectrometer, either via direct infusion or through a chromatographic system like an HPLC.

-

Acquire the mass spectrum in the desired mode (positive or negative ion).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M]⁻) and any adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

Analyze the fragmentation pattern to gain structural information. For this compound, a key fragment would be the acylium ion resulting from the loss of the chlorine atom.

-

If high-resolution mass spectrometry (HRMS) is used, determine the accurate mass to confirm the elemental composition.

-

Workflow and Relationships Visualization

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Logical workflow for the spectral analysis of this compound.

References

- 1. This compound | C9H9ClO2 | CID 2734688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [synhet.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | 4693-91-8 [chemicalbook.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. PubChemLite - this compound (C9H9ClO2) [pubchemlite.lcsb.uni.lu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 9. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

- 10. rsc.org [rsc.org]

In-depth Technical Guide: 1H NMR Spectrum of 4-Methoxyphenylacetyl Chloride in CDCl3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxyphenylacetyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The data presented herein, including chemical shifts, coupling constants, and integration values, are crucial for the structural elucidation and purity assessment of this compound. This document also outlines a standard experimental protocol for acquiring a ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) and includes visualizations to aid in the interpretation of the spectral data.

Data Presentation

The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | 7.28 | d | 2H | 8.8 | Ar-H (ortho to OCH₃) |

| 2 | 6.90 | d | 2H | 8.8 | Ar-H (meta to OCH₃) |

| 3 | 4.15 | s | 2H | - | -CH₂- |

| 4 | 3.82 | s | 3H | - | -OCH₃ |

Note: The data presented in this table is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. While these values are expected to be accurate, experimental conditions may cause slight variations.

Structural Assignment and Proton Environment

The structure of this compound gives rise to four distinct proton signals in the ¹H NMR spectrum. The aromatic protons are split into two doublets due to the para-substitution pattern. The protons ortho to the electron-donating methoxy (B1213986) group are expected to be shielded relative to the protons meta to it. However, in this specific structure, the electron-withdrawing acetyl chloride group significantly influences the chemical shifts. The methylene (B1212753) protons adjacent to the carbonyl group of the acetyl chloride are deshielded and appear as a singlet. The methoxy protons also appear as a singlet further upfield.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy

A standard protocol for preparing a sample of this compound for ¹H NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. If necessary, the sample can be briefly sonicated or vortexed.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

¹H NMR Spectrum Acquisition

The following is a general procedure for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz):

-

Instrument Setup: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's instructions.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set the following typical acquisition parameters for a ¹H NMR experiment:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain: Adjust the receiver gain to an appropriate level to avoid signal clipping.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

-

Data Acquisition: Start the acquisition.

-

Data Processing: After the acquisition is complete, perform the following processing steps:

-

Fourier Transformation: Apply a Fourier transform to the free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the residual CHCl₃ signal at 7.26 ppm.

-

Integration: Integrate the peaks to determine the relative number of protons for each signal.

-

Peak Picking: Identify the chemical shift of each peak.

-

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from sample preparation to final data interpretation.

Caption: Workflow for ¹H NMR analysis of this compound.

FT-IR Analysis of 4-Methoxyphenylacetyl Chloride: A Technical Guide to the Carbonyl Stretch

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Methoxyphenylacetyl chloride, with a specific focus on the characteristic carbonyl (C=O) stretching frequency. This document outlines the theoretical basis for the observed spectral features, presents comparative data for related functional groups, and provides detailed experimental protocols for acquiring high-quality FT-IR spectra.

Theoretical Background: The Carbonyl Stretch in Acyl Chlorides

The carbonyl group is one of the most readily identifiable functional groups in infrared spectroscopy due to its strong, sharp absorption band resulting from the C=O stretching vibration. In acyl chlorides (R-CO-Cl), the position of this band is significantly influenced by the high electronegativity of the chlorine atom. This inductive effect withdraws electron density from the carbonyl carbon, leading to a strengthening and shortening of the C=O bond. Consequently, the carbonyl stretching frequency in acyl chlorides is typically found at a higher wavenumber compared to other carbonyl-containing compounds like ketones, aldehydes, or esters.

For this compound, the molecular structure introduces additional electronic effects that modulate the carbonyl stretching frequency. The phenyl ring and the para-methoxy group influence the carbonyl group through both inductive and resonance effects. The methylene (B1212753) (-CH2-) group between the phenyl ring and the carbonyl group isolates the carbonyl from direct conjugation with the aromatic system. However, the electron-donating methoxy (B1213986) group can still exert a minor electronic influence.

Quantitative Data Presentation

The precise infrared absorption frequency for the carbonyl stretch of this compound is best determined experimentally. However, based on the principles of IR spectroscopy and data for analogous compounds, a well-defined range can be predicted. The following table summarizes the expected and comparative infrared absorption data for the carbonyl stretch in various chemical environments.

| Compound Class | Specific Compound | Expected Carbonyl (C=O) Stretch (cm⁻¹) | Key Influencing Factors |

| Acyl Chloride | This compound | ~1800 | High electronegativity of chlorine (inductive effect) increasing the frequency. The -CH2- group prevents direct conjugation with the phenyl ring. |

| Aliphatic Acyl Chloride | Acetyl chloride | ~1802 | Strong inductive effect of the chlorine atom. |

| Aromatic Acyl Chloride | Benzoyl chloride | ~1775 | Conjugation with the phenyl ring lowers the frequency compared to aliphatic acyl chlorides. |

| Aldehyde | Benzaldehyde | ~1703 | Conjugation with the phenyl ring. |

| Ketone | Acetophenone | ~1685 | Conjugation with the phenyl ring. |

| Ester | Ethyl acetate | ~1740 | The resonance effect of the ester oxygen is less pronounced than the inductive effect of the chlorine in acyl chlorides. |

| Carboxylic Acid | Acetic acid (dimer) | ~1710 | Hydrogen bonding significantly lowers the stretching frequency. |

Experimental Protocol: FT-IR Analysis of this compound

This section details a standard operating procedure for obtaining a high-quality FT-IR spectrum of this compound, which is typically a liquid at room temperature.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 or equivalent)[1]

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal

-

Salt plates (NaCl or KBr) for thin-film analysis (alternative method)

-

Sample of this compound (handle with care, as it is corrosive and moisture-sensitive)

-

Pasteur pipette or micropipette

-

Solvent for cleaning (e.g., anhydrous dichloromethane (B109758) or isopropanol)

-

Lens tissue

-

Fume hood

3.2. Sample Preparation and Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a solvent-moistened lens tissue. Ensure the crystal is dry before acquiring the background spectrum.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

-

-

Sample Application:

-

In a fume hood, carefully place a small drop of this compound onto the center of the ATR crystal using a pipette.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other data processing as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable anhydrous solvent immediately after the measurement to prevent corrosion or damage.

-

3.3. Alternative Method: Thin Film on Salt Plates

-

Sample Preparation:

-

Place one salt plate on a clean, dry surface.

-

In a fume hood, add one drop of this compound to the center of the plate.

-

Carefully place the second salt plate on top and gently press to create a thin, uniform film.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum as described in the ATR method.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with an appropriate anhydrous solvent. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

-

Visualization of Structure-Spectra Relationship

The following diagram illustrates the logical relationship between the molecular structure of this compound and its characteristic carbonyl IR absorption frequency.

Caption: Molecular structure and electronic effects influencing the carbonyl stretch frequency.

Conclusion

The FT-IR spectrum of this compound is characterized by a strong and sharp absorption band for the carbonyl group, expected to appear around 1800 cm⁻¹. This high frequency is primarily due to the strong electron-withdrawing inductive effect of the chlorine atom. Understanding this characteristic absorption, along with other features in the fingerprint region, is crucial for the identification and quality control of this compound in research and drug development settings. The experimental protocols provided herein offer a reliable methodology for obtaining high-quality spectral data for this and similar reactive compounds.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 4-Methoxyphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Methoxyphenylacetyl chloride (C₉H₉ClO₂), a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for reaction monitoring, quality control, and metabolite identification.

Predicted Mass Spectrometry Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible in common databases, its fragmentation pattern can be reliably predicted based on established principles of mass spectrometry for acyl chlorides and methoxy-substituted aromatic compounds. The following table summarizes the expected major fragments, their mass-to-charge ratios (m/z), and predicted relative abundances upon electron ionization (EI).

| m/z | Proposed Fragment Ion | Structure | Predicted Relative Abundance | Fragmentation Pathway |

| 184/186 | Molecular Ion [M]⁺• | C₉H₉ClO₂⁺• | Low | Initial ionization of the molecule. The M+2 peak is due to the ³⁷Cl isotope. |

| 149 | [M - Cl]⁺ | C₉H₉O₂⁺ | High | Loss of a chlorine radical, forming a stable acylium ion. |

| 121 | [M - Cl - CO]⁺ | C₈H₉O⁺ | Very High (likely base peak) | Subsequent loss of a neutral carbon monoxide molecule from the acylium ion, forming a stable benzylic cation. |

| 91 | [C₇H₇]⁺ | C₇H₇⁺ | Moderate | Loss of methoxy (B1213986) group from the m/z 121 fragment. |

| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Moderate | Loss of a methyl radical from the m/z 91 fragment. |

Core Fragmentation Pathways

The fragmentation of this compound is anticipated to be dominated by cleavages influenced by the acyl chloride and the 4-methoxyphenyl (B3050149) groups.

-

Initial Ionization : The process begins with the ionization of the this compound molecule, typically through the removal of an electron, to form the molecular ion [M]⁺• at m/z 184 (for ³⁵Cl) and 186 (for ³⁷Cl). Due to the reactivity of the acyl chloride, the molecular ion peak is expected to be of low intensity.

-

Formation of the Acylium Ion : A primary and highly favorable fragmentation event is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl). This leads to the formation of a resonance-stabilized acylium ion at m/z 149. This fragment is expected to be a significant peak in the spectrum.

-

Formation of the Tropylium-like Ion (Base Peak) : The acylium ion (m/z 149) readily undergoes a neutral loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions. This results in the formation of the 4-methoxybenzyl cation at m/z 121. This benzylic cation is highly stabilized by resonance with the methoxy group and the aromatic ring, and it is predicted to be the base peak in the mass spectrum.

-

Further Fragmentation : The 4-methoxybenzyl cation (m/z 121) can undergo further fragmentation. A plausible pathway involves the loss of a neutral formaldehyde (B43269) molecule (CH₂O) to form a cation at m/z 91, which could rearrange to the highly stable tropylium (B1234903) ion. Subsequent loss of a methyl radical (•CH₃) from the methoxy group could also lead to a fragment at m/z 106, although this is generally less favored than the formation of the 4-methoxybenzyl cation. Further fragmentation of the tropylium-like ion can lead to the phenyl cation at m/z 77.

Experimental Protocols

The following provides a detailed methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.

1. Sample Preparation

-

Solvent Selection : Use a dry, aprotic solvent such as dichloromethane (B109758) or hexane (B92381) to prevent hydrolysis of the acyl chloride.

-

Concentration : Prepare a solution with a concentration of approximately 1 mg/mL.

-

Handling Precautions : Due to the moisture sensitivity of this compound, all sample preparation should be conducted under anhydrous conditions. Use dry glassware and solvents.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph : An Agilent 7890B GC or equivalent, coupled with a mass selective detector.

-

Mass Spectrometer : An Agilent 5977A MSD or equivalent.

-

Injector :

-

Type : Split/splitless injector.

-

Mode : Splitless for trace analysis or a high split ratio (e.g., 50:1) for concentrated samples.

-

Temperature : 250 °C.

-

-

Carrier Gas :

-

Gas : Helium (99.999% purity).

-

Flow Rate : Constant flow of 1.0 mL/min.

-

-

Oven Temperature Program :

-

Initial Temperature : 80 °C, hold for 2 minutes.

-

Ramp : Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold : Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters :

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Scan Range : m/z 40-400.

-

Solvent Delay : 3 minutes.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathway of this compound.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Solubility Profile of 4-Methoxyphenylacetyl Chloride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxyphenylacetyl chloride, a key intermediate in the synthesis of various pharmaceutical and chemical entities. Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document outlines its expected solubility in a range of common organic solvents, provides a detailed experimental protocol for precise solubility determination, and illustrates key concepts through diagrams.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, we can infer its solubility based on its chemical structure and the known properties of acyl chlorides. As a polar molecule, it is expected to be miscible with a variety of common organic solvents. However, its high reactivity, particularly towards protic solvents, must be a primary consideration. Acyl chlorides can react vigorously with water and alcohols[1][2][3].

Below is a table summarizing the predicted solubility of this compound. These predictions are based on the principle of "like dissolves like" and the known reactivity of acyl chlorides.

| Solvent Class | Solvent | Predicted Solubility/Miscibility | Notes |

| Non-Polar | Hexane | Soluble | Van der Waals interactions are the primary dissolving force. |

| Toluene (B28343) | Miscible | The aromatic ring of toluene interacts favorably with the phenyl group of the solute. | |

| Benzene | Miscible | Similar to toluene, favorable aromatic interactions enhance solubility. The synthesis of this compound can be performed in benzene, indicating good solubility[4]. | |

| Polar Aprotic | Diethyl Ether | Miscible | A common solvent for reactions involving acyl chlorides. |

| Dichloromethane (DCM) | Miscible | Often used as a reaction solvent for acyl chlorides. | |

| Chloroform | Miscible | Similar to DCM, it is a good solvent for polar organic molecules. | |

| Tetrahydrofuran (THF) | Miscible | A versatile polar aprotic solvent. | |

| Acetone | Miscible | Its polarity allows for good solvation of the acyl chloride. | |

| Acetonitrile | Miscible | A polar aprotic solvent suitable for a range of organic compounds. | |

| Dimethylformamide (DMF) | Soluble | May exhibit some reactivity over time, but generally a good solvent. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, it is a strong polar aprotic solvent. | |

| Polar Protic | Water | Reactive | Reacts violently to form 4-methoxyphenylacetic acid and hydrochloric acid[1][2][3]. |

| Methanol | Reactive | Reacts to form the corresponding methyl ester. | |

| Ethanol | Reactive | Reacts to form the corresponding ethyl ester. |

Experimental Protocol for Determining the Solubility of this compound

This protocol provides a standardized method for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Volumetric flasks

-

Calibrated pipettes and syringes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Vials with airtight septa

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation. b. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

-

Sample Withdrawal and Dilution: a. After equilibration, allow the mixture to stand undisturbed at the constant temperature for a period to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) syringe. It is crucial to avoid transferring any undissolved solute. c. Immediately transfer the aliquot to a volumetric flask and dilute with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. b. Analyze the diluted sample and the calibration standards using a validated GC or HPLC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All glassware and solvents must be scrupulously dry.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the factors governing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining solubility.

Caption: Key factors influencing solubility.

References

Theoretical Stability of 4-Methoxyphenylacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical considerations for the stability of 4-Methoxyphenylacetyl chloride. Acyl chlorides are pivotal reagents in organic synthesis, particularly in the pharmaceutical industry, where their reactivity is harnessed for the formation of esters and amides. However, this high reactivity corresponds to inherent instability, posing challenges for storage and handling. This document explores the electronic and structural factors influencing the stability of this compound, drawing upon established principles of organic chemistry and computational methodologies. While specific theoretical studies on this molecule are not extensively available in public literature, this guide synthesizes data from related compounds and general principles to provide a robust theoretical framework. Detailed experimental protocols for stability assessment and relevant computational approaches are also presented.

Introduction to Acyl Chloride Stability

Acyl chlorides are among the most reactive carboxylic acid derivatives.[1][2] Their stability is primarily dictated by the electrophilicity of the carbonyl carbon and the ability of the chlorine atom to act as a leaving group. The general order of stability for carboxylic acid derivatives is:

Amide > Ester > Anhydride > Acyl Chloride

This trend is attributed to the degree of resonance stabilization of the carbonyl group.[2][3] In amides, the nitrogen atom's lone pair effectively delocalizes into the carbonyl group, creating a significant resonance structure that reduces the electrophilicity of the carbonyl carbon and strengthens the carbon-nitrogen bond. Esters exhibit a lesser degree of resonance stabilization due to the higher electronegativity of the oxygen atom compared to nitrogen. Anhydrides have a competing resonance from the adjacent carbonyl group. Acyl chlorides, however, have minimal resonance stabilization because the chlorine atom is a poor pi-donor due to the orbital mismatch between the carbon 2p and chlorine 3p orbitals and its high electronegativity.[2][3]

Theoretical Calculations for this compound Stability

While a specific, in-depth theoretical study on the stability of this compound is not prominent in the reviewed literature, its stability can be inferred by examining the electronic effects of the 4-methoxyphenyl (B3050149) group on the acetyl chloride moiety. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure, reactivity, and decomposition pathways of molecules.[1][4]

Electronic Effects of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group influences the stability of the acetyl chloride through a combination of resonance and inductive effects.

-

Resonance Effect: The methoxy (B1213986) group (-OCH₃) at the para position is a strong electron-donating group through resonance. The lone pairs on the oxygen atom can delocalize into the benzene (B151609) ring, increasing the electron density of the aromatic system. This increased electron density can be further relayed to the acetyl chloride group.

-

Inductive Effect: The oxygen atom of the methoxy group is electronegative and exerts an electron-withdrawing inductive effect (-I). However, the resonance effect (+R) of the methoxy group is generally stronger than its inductive effect.

The net effect of the 4-methoxyphenyl group is electron-donating, which can influence the stability of the acyl chloride in two opposing ways:

-

Destabilization of the Ground State: The electron-donating nature of the 4-methoxyphenyl group can increase the electron density on the carbonyl carbon, potentially leading to some destabilization through electron-electron repulsion with the already electron-rich carbonyl oxygen.

-

Stabilization of the Acylium Ion Intermediate: In reactions where the chloride ion departs, an acylium ion intermediate is formed. The electron-donating 4-methoxyphenyl group can significantly stabilize this positively charged intermediate through resonance, thereby increasing the reactivity (and decreasing the stability) of the parent acyl chloride.

Computational Approaches

A theoretical investigation into the stability of this compound would typically involve the following computational steps:

-

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its lowest energy conformation using a suitable level of theory, such as DFT with a basis set like 6-311++G(d,p).[4]

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy.

-

Decomposition Pathway Analysis: Potential decomposition pathways, such as hydrolysis or thermal decomposition, would be modeled.[5] This involves locating the transition state structures for each proposed step. The energy barrier for each step can then be calculated, providing insight into the kinetic stability of the molecule. For instance, a theoretical study on chloroacetyl chloride decomposition explored various dissociation pathways and their corresponding energy barriers.[5]

-

Thermochemical Analysis: The enthalpies and Gibbs free energies of formation for the reactant, transition states, and products can be calculated to determine the overall thermodynamics and kinetics of the decomposition reactions.[6]

Predicted Physicochemical Properties

Computational software can predict various physicochemical properties that are relevant to the stability and reactivity of this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [7][8] |

| Molecular Weight | 184.62 g/mol | [7][9] |

| XlogP | 2.4 | [8] |

| Topological Polar Surface Area | 26.3 Ų | [7] |

| Complexity | 151 | [7] |

| Monoisotopic Mass | 184.0291072 Da | [7] |

Experimental Protocols for Stability Assessment

Experimental validation is crucial to complement theoretical calculations. The following are key experimental protocols for assessing the stability of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 4-methoxyphenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[9]

Procedure:

-

To 4-methoxyphenylacetic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) and one drop of dimethylformamide.

-

Heat the reaction mixture at a specified temperature (e.g., 65°C) for several hours (e.g., 4 hours) until the evolution of gas ceases.[9]

-

Remove the excess thionyl chloride under vacuum.

-

Purify the resulting this compound by vacuum distillation.[9]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized acyl chloride.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretching vibration in an acyl chloride.[1] The C-Cl stretch appears in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the aromatic protons, the methylene (B1212753) protons adjacent to the carbonyl group, and the methoxy protons would confirm the structure.

-

¹³C NMR: The carbonyl carbon signal would appear significantly downfield (typically 165-175 ppm). The chemical shifts of the aromatic and aliphatic carbons would further verify the structure.

-

Hydrolysis Rate Constant Determination

The stability of this compound in the presence of water can be quantified by measuring its hydrolysis rate constant. Acyl chlorides are known to be moisture-sensitive.[10]

Procedure:

-

Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).

-

Prepare aqueous buffer solutions of known pH.

-

Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the buffer solution at a constant temperature.

-

Monitor the disappearance of the acyl chloride or the appearance of the corresponding carboxylic acid over time using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The rate constant can be determined by plotting the natural logarithm of the acyl chloride concentration versus time, which should yield a straight line for a pseudo-first-order reaction. The slope of this line will be the negative of the rate constant.

Visualization of Key Concepts

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of this compound stability, combining both theoretical and experimental approaches.

Caption: Workflow for assessing the stability of this compound.

Resonance Structures and Stability

The following diagram illustrates the resonance effect of the 4-methoxyphenyl group and its influence on the stability of the acylium ion intermediate.

Caption: Resonance stabilization of the acylium ion intermediate.

Conclusion

The stability of this compound is a critical parameter for its effective use in chemical synthesis. Theoretical calculations, though not extensively reported for this specific molecule, can provide valuable insights into its electronic structure and decomposition pathways. The electron-donating 4-methoxyphenyl group is expected to influence its reactivity, primarily by stabilizing the acylium ion intermediate. A combination of computational modeling and experimental validation, including spectroscopic characterization and kinetic studies of its hydrolysis, is essential for a comprehensive understanding of its stability profile. This guide provides a foundational framework for researchers and professionals to approach the theoretical and practical aspects of handling and utilizing this compound.

References

- 1. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative computational and experimental study on the thermochemistry of the chloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C9H9ClO2 | CID 2734688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C9H9ClO2) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

4-Methoxyphenylacetyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Methoxyphenylacetyl chloride, a derivative of phenylacetic acid, is a pivotal reagent in organic synthesis, valued for its role as a versatile building block in the creation of more complex molecules. Its history is intrinsically linked to the development of robust synthetic methodologies, most notably the Friedel-Crafts acylation, which has been a cornerstone of aromatic chemistry since the late 19th century. While a singular "discovery" of this compound is not prominently documented, its emergence is a logical progression in the exploration of acyl chlorides for the introduction of the 4-methoxyphenylacetyl group into various molecular scaffolds. This guide provides an in-depth overview of its synthesis, properties, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| CAS Number | 4693-91-8 | [1] |

| Boiling Point | 143 °C at 10 mm Hg | [3] |

| Density | 1.208 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.54 | [3] |

| Appearance | Liquid, Red oil | [2] |

| Solubility | Reacts with water | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| ¹H NMR Spectroscopy | Available, see reference | [1] |

| ¹³C NMR Spectroscopy | Available, see reference | [1] |

| IR Spectroscopy | Available, see reference | [1] |

| Raman Spectroscopy | Available, see reference | [1] |

Synthesis of this compound

The most common and direct route to this compound is through the chlorination of its corresponding carboxylic acid, 4-methoxyphenylacetic acid. This precursor is readily synthesized from various starting materials.

Experimental Protocol 1: Synthesis of 4-Methoxyphenylacetic Acid

A common laboratory-scale synthesis of 4-methoxyphenylacetic acid involves the hydrolysis of p-methoxyphenylacetonitrile.

Materials:

-

p-Methoxybenzeneacetonitrile

-

Concentrated Sulfuric Acid (30-70%)

-

Activated Carbon

-

Inorganic Acid (e.g., HCl) for acidification

-

Sodium Hydroxide or Potassium Hydroxide for neutralization

Procedure:

-

Slowly and continuously add p-methoxybenzeneacetonitrile to a pre-prepared 30-70% concentrated sulfuric acid solution at a temperature of 90-150°C.

-

Maintain the reaction mixture under reflux until the conversion of the nitrile is complete (residual nitrile content < 0.1-1%).

-

After cooling, separate the lower acidic water and salt layer.

-

Neutralize the upper brown oil layer (crude 4-methoxyphenylacetic acid) to a pH of 7.5-10 with a base.

-

Decolorize the solution by adding activated carbon at 50-90°C, followed by filtration.

-

Acidify the filtrate with an inorganic acid to a pH of 1-4, then cool to precipitate the product.

-

Collect the precipitate by suction filtration, wash with water, and dry to obtain 4-methoxyphenylacetic acid.

Experimental Protocol 2: Synthesis of this compound

The conversion of 4-methoxyphenylacetic acid to the corresponding acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride.

Materials:

-

4-Methoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalyst)

Procedure:

-

To 4-methoxyphenylacetic acid (78 g, 0.47 mole), add thionyl chloride (200 ml).

-

Add one drop of dimethylformamide as a catalyst.

-

Heat the reaction mixture to 65°C for 4 hours.

-

Remove the excess thionyl chloride under vacuum.

-

Distill the residue in vacuo at 135°C to yield this compound as a red oil (75.9 g, 88% yield)[2].

Applications in Organic Synthesis and Drug Development

This compound is a key intermediate in various synthetic transformations, most notably in Friedel-Crafts acylation reactions. This reaction allows for the formation of a carbon-carbon bond between the acyl group and an aromatic ring, a fundamental step in the synthesis of many pharmaceutical compounds and other fine chemicals.

Friedel-Crafts Acylation